2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde
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Overview
Description
2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is an organic compound with a complex structure that includes a benzyl ether, a fluorine atom, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-5-methylbenzaldehyde and benzyl alcohol.
Reaction Conditions: The benzylation of 4-fluoro-5-methylbenzaldehyde is carried out using benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. The reaction mixture is heated to reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-fluoro-5-methylbenzoic acid.
Reduction: 2-(Benzyloxy)-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The benzyl ether and fluorine substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
4-Fluoro-5-methylbenzaldehyde: A precursor in the synthesis of 2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde.
Benzyl bromide: Used in the benzylation of various compounds.
Properties
Molecular Formula |
C15H13FO2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-fluoro-5-methyl-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
OJDUPPXHTOPKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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